5-Bromo-2-(pyrrolidin-1-yl)nicotinonitrile

nAChR Nicotinic Acetylcholine Receptor Binding Affinity

Researchers requiring a selective α4β2 nAChR probe often face limited availability of 5-bromo-2-(pyrrolidin-1-yl)nicotinonitrile with guaranteed purity for reproducible SAR. This compound resolves that gap. - α4β2 affinity (20 nM) with >400× selectivity over α7 minimizes off-target noise in CNS assays. - TNKS1/2 IC₅₀ of 21 nM (31× more potent than 5-Cl analog) provides a validated starting point for oncology lead optimization. - 5-Br handle enables rapid Suzuki/Buchwald-Hartwig library expansion, reducing parallel synthesis cycle times vs. chloro analogs.

Molecular Formula C10H10BrN3
Molecular Weight 252.11 g/mol
Cat. No. B12093356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(pyrrolidin-1-yl)nicotinonitrile
Molecular FormulaC10H10BrN3
Molecular Weight252.11 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=C(C=C(C=N2)Br)C#N
InChIInChI=1S/C10H10BrN3/c11-9-5-8(6-12)10(13-7-9)14-3-1-2-4-14/h5,7H,1-4H2
InChIKeyMBANRWRTALZQKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-(pyrrolidin-1-yl)nicotinonitrile: Chemical Identity


5-Bromo-2-(pyrrolidin-1-yl)nicotinonitrile (CAS 1356074-35-5) is a 2-substituted nicotinonitrile derivative featuring a pyrrolidine ring and a bromine atom at the 5-position of the pyridine core . With a molecular formula of C₁₀H₁₀BrN₃ and a molecular weight of 252.11 g/mol, this compound exhibits a predicted pKa of 1.25±0.39, a boiling point of 369.3±42.0 °C, and a density of 1.58±0.1 g/cm³ . The bromine substituent confers distinct electronic and steric properties relative to other halogenated or unsubstituted analogs, which directly impacts its utility in nucleophilic aromatic substitution and cross-coupling applications [1].

α4β2 nAChR probe development scaffold
Tankyrase/PARP inhibitor lead optimization studies
BD2-selective bromodomain probe design
Cross-coupling diversification handle

5-Bromo-2-(pyrrolidin-1-yl)nicotinonitrile: In-Class Substitution Challenges


Within the 2-(pyrrolidin-1-yl)nicotinonitrile scaffold, the identity of the 5-position halogen (Br vs. Cl vs. F vs. I) exerts a profound influence on both reactivity in synthetic transformations and biological target engagement . The bromine atom provides a unique balance of leaving group ability, steric bulk, and lipophilicity that cannot be replicated by chlorine (less reactive in cross-couplings) or iodine (more reactive but often associated with metabolic instability) [1]. Furthermore, alternative cyclic amines (e.g., piperidine or morpholine) alter conformational flexibility and hydrogen-bonding capacity, leading to divergent pharmacokinetic and target-binding profiles that render generic substitution untenable in precision research or scaled production [2].

Target
Substitute
Risk Note
5-Bromo
5-Chloro
May exhibit lower cross-coupling reactivity and reduced target potency
5-Bromo
5-Fluoro
Altered lipophilicity and membrane permeability may shift target engagement
5-Bromo
5-Iodo
Potential metabolic instability and higher reactivity may compromise assay reproducibility

5-Bromo-2-(pyrrolidin-1-yl)nicotinonitrile: Quantitative Differential Evidence


nAChR α4β2 vs. α7 Subtype Selectivity

The compound demonstrates subtype-selective binding at nicotinic acetylcholine receptors. In a direct head-to-head comparison across receptor subtypes, 5-Bromo-2-(pyrrolidin-1-yl)nicotinonitrile exhibits a Ki of 20 nM for the α4β2 nAChR subtype, whereas it displays an IC₅₀ of 8.07 μM (8,070 nM) at the α7 subtype, representing a >400-fold selectivity window [1][2]. This selectivity profile contrasts with the unsubstituted 2-(pyrrolidin-1-yl)nicotinonitrile, which shows substantially lower affinity for α4β2 (estimated Ki > 1 μM based on SAR trends) [3].

α4β2 vs α7 selectivity
Head-to-head
Ki 20 nM (α4β2) vs IC50 8,070 nM (α7) — >400-fold
Supports α4β2-preferential probe development
Unsubstituted scaffold Ki >1,000 nM (class SAR)
nAChR Nicotinic Acetylcholine Receptor Binding Affinity

Tankyrase/PARP Inhibition: Bromo Substitution Advantage

In a cross-study comparison of PARP family enzyme inhibition, the 5-bromo derivative demonstrates an IC₅₀ of 21 nM against TNKS1/2 autoPARsylation activity [1]. In contrast, the 5-chloro analog (5-Chloro-2-(pyrrolidin-1-yl)nicotinonitrile) exhibits an IC₅₀ of 650 nM under similar assay conditions, representing a 31-fold reduction in potency [2]. This pronounced difference is attributed to the enhanced polarizability and hydrophobic packing of the bromine atom within the nicotinamide-binding pocket.

TNKS1/2 inhibition
Cross-study
IC50 = 21 nM
Supports tankyrase inhibitor lead optimization
31-fold higher potency vs 5-chloro analog (650 nM)
Tankyrase PARP Enzyme Inhibition

Bromodomain Affinity: BRD4-BD2 and PBRM1

Within the bromodomain family, the 5-bromo derivative exhibits differential affinity across BD2 domains. It displays a Kd of 63 nM for BRD4-BD2 and a Kd of 15 nM for PBRM1 bromodomain 2, as measured by BROMOscan [1][2]. By comparison, the 5-bromo-2-morpholino analog shows a Ki of 1.20 nM for BRD4-BD1 [3]. While the morpholino analog achieves higher affinity for BD1, the pyrrolidine derivative's preferential BD2 engagement (63 nM) may offer a more selective pharmacological profile for certain epigenetic applications.

Bromodomain affinity
Cross-study
BRD4-BD2 Kd = 63 nM; PBRM1-BD2 Kd = 15 nM
Supports BD2-selective probe development
Morpholino analog BD1 Ki 1.20 nM; BD2 engagement comparable
Bromodomain Epigenetics BRD4 PBRM1

Lipophilicity and Synthetic Reactivity

The 5-bromo substituent confers distinct physicochemical properties that differentiate this compound from its chloro, fluoro, and unsubstituted analogs. The predicted pKa of 1.25±0.39 and logP (estimated ~2.5 based on class analysis) position it as moderately lipophilic, enhancing membrane permeability relative to the more polar 5-fluoro derivative (estimated logP ~1.2) while maintaining sufficient aqueous solubility for in vitro assays . In synthetic applications, the bromine atom serves as an optimal leaving group for Suzuki-Miyaura and Buchwald-Hartwig cross-couplings, enabling diversification at the 5-position with reaction rates approximately 5-10× faster than the corresponding chloride under standard Pd-catalyzed conditions [1].

Physicochemical & reactivity
Class-level
Predicted logP ~2.5; pKa 1.25; 5-10× coupling rate vs 5-Cl
Supports synthetic diversification and membrane permeability
Class-level inference; verify under specific conditions
Lipophilicity Cross-Coupling Nucleophilic Aromatic Substitution

5-Bromo-2-(pyrrolidin-1-yl)nicotinonitrile: Procurement & Application Scenarios


α4β2-Selective nAChR Probe Development

The compound's 20 nM affinity for α4β2 nAChR, coupled with >400-fold selectivity over α7, positions it as a privileged scaffold for CNS probe development [1][2]. Researchers investigating nicotine addiction, cognitive enhancement, or neurodegenerative disorders can utilize this compound to dissect α4β2-mediated signaling pathways with minimal off-target α7 interference.

Tankyrase/PARP Inhibitor Lead Optimization

With an IC₅₀ of 21 nM against TNKS1/2, this compound serves as a high-quality starting point for tankyrase inhibitor campaigns [1]. The 31-fold potency advantage over the 5-chloro analog justifies procurement of the bromo derivative for SAR expansion and early-stage lead optimization in oncology and fibrotic disease research.

BD2-Selective Epigenetic Probe Synthesis

The differential affinity for BRD4-BD2 (Kd = 63 nM) and PBRM1-BD2 (Kd = 15 nM) supports the use of this compound in developing BD2-selective chemical probes [1][2]. This selectivity profile is particularly relevant for epigenetic target validation in cancer and inflammation, where BD1 vs. BD2 discrimination is a current frontier.

Cross-Coupling for Library Diversification

The 5-bromo group provides a versatile synthetic handle for Suzuki-Miyaura and Buchwald-Hartwig cross-couplings, enabling rapid generation of focused libraries [1]. The enhanced reactivity compared to the chloro analog reduces cycle times in parallel synthesis workflows, a key efficiency consideration for high-throughput medicinal chemistry groups.

Application
Selection Property
Validation Focus
α4β2 nAChR probe development
Subtype selectivity profile
α4β2 vs α7 binding assay
Tankyrase/PARP lead optimization
Enzyme inhibition potency
Tankyrase enzyme inhibition assay
BD2-selective epigenetic probe synthesis
Bromodomain selectivity
Bromodomain binding panel
Cross-coupling library diversification
Synthetic handle reactivity
Cross-coupling reaction optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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